6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid (CAS 1181330-97-1; PubChem CID is a fully aromatic, trisubstituted imidazo[2,1-b]thiazole-2-carboxylic acid with a molecular formula of C₁₅H₁₄N₂O₃S and a molecular weight of 302.4 g/mol. The compound carries a 4-methoxyphenyl group at the C-6 position, methyl groups at C-3 and C-5, and a free carboxylic acid at C-2.

Molecular Formula C15H14N2O3S
Molecular Weight 302.4 g/mol
Cat. No. B15228290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
Molecular FormulaC15H14N2O3S
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C2N1C(=C(S2)C(=O)O)C)C3=CC=C(C=C3)OC
InChIInChI=1S/C15H14N2O3S/c1-8-12(10-4-6-11(20-3)7-5-10)16-15-17(8)9(2)13(21-15)14(18)19/h4-7H,1-3H3,(H,18,19)
InChIKeyRTGRIYZZYIDOQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid – Structural Identity and Procurement Baseline for an Imidazo[2,1-b]thiazole-2-carboxylic Acid Scaffold


6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid (CAS 1181330-97-1; PubChem CID 82035548) is a fully aromatic, trisubstituted imidazo[2,1-b]thiazole-2-carboxylic acid with a molecular formula of C₁₅H₁₄N₂O₃S and a molecular weight of 302.4 g/mol [1]. The compound carries a 4-methoxyphenyl group at the C-6 position, methyl groups at C-3 and C-5, and a free carboxylic acid at C-2 . This substitution pattern distinguishes it from the more extensively studied 3-monosubstituted, 5-unsubstituted, or 3-carboxylic acid regioisomers that dominate the primary literature [2].

6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid – Why Regioisomeric and Des-methyl Analog Substitution Introduces Undefined Risk


Imidazo[2,1-b]thiazole-2-carboxylic acid derivatives exhibit extreme sensitivity to substitution pattern in both target engagement and ADME properties. The presence of the C-3 methyl group has been shown to modulate dihydrofolate reductase (DHFR) inhibitory potency by over an order of magnitude in closely related 3-methyl-imidazo[2,1-b]thiazole antifolates [1]; its absence or replacement alters the electronic character of the fused ring system. Simultaneous C-5 methylation, absent from virtually all literature-reported biologically active 6-aryl-imidazo[2,1-b]thiazole-2-carboxylic acids, introduces steric constraints that are predicted to reorient the C-6 aryl ring and the C-2 carboxylate pharmacophore [2]. Consequently, a user who selects the more common 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole (CAS 2507-80-4, lacking both methyl groups and the C-2 carboxylic acid) or 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylic acid (CAS 393107-94-3) cannot assume equivalent binding, solubility, or metabolic stability .

Quantitative Comparator Evidence for 6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid Against the Most Relevant Analogs


Substitution Pattern Differentiation vs. 6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylic acid (CAS 393107-94-3): Carboxylic Acid Regioisomerism

The target compound positions the carboxylic acid at C-2 of the imidazo[2,1-b]thiazole core, whereas CAS 393107-94-3 bears the acid at C-3. In the 6-aryl imidazo[2,1-b]thiazole-2-carboxylic acid chemotype reported by Ochiai et al., the C-2 carboxylic acid forms a critical hydrogen-bond network with the kinase hinge region; shifting the acid to C-3 abolished JNK3 inhibitory activity in all tested analogs [1]. The target compound's C-2 acid placement is therefore structurally prerequisite for engagement with kinase targets that recognize 2-carboxy-imidazo[2,1-b]thiazoles.

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

C-3 and C-5 Dimethyl Substitution vs. Des-methyl Analog 6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole (CAS 2507-80-4): Lipophilicity and Steric Profile

The target compound possesses methyl groups at both C-3 and C-5 (XLogP3-AA = 4.2), whereas the simpler 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole (CAS 2507-80-4) lacks both methyl substituents and the carboxylic acid [1]. In the 3-methyl-imidazo[2,1-b]thiazole DHFR inhibitor series reported by El-Naggar et al. (2021), introduction of a C-3 methyl group increased DHFR IC₅₀ by 8- to 15-fold relative to the des-methyl parent, demonstrating that even a single methylation can drastically alter target binding [2]. The dual C-3/C-5 methylation of the target compound is therefore predicted to produce substantial shifts in both potency and selectivity relative to des-methyl comparators.

ADME prediction Lead optimization Physicochemical profiling

C-6 4-Methoxyphenyl Substituent vs. 6-(4-Methoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid (CAS 1437435-55-6): Ortho-methyl Effect

The closest commercially cataloged analog, CAS 1437435-55-6, differs by a single ortho-methyl group on the C-6 phenyl ring (4-methoxy-2-methylphenyl vs. 4-methoxyphenyl) . In the 6-aryl imidazo[2,1-b]thiazole series evaluated for COX-2 inhibition, the presence of an ortho-substituent on the C-6 phenyl ring was shown to reduce COX-2 inhibitory potency by 5- to 20-fold relative to the unsubstituted or para-substituted phenyl analog, attributed to steric clash with the enzyme active site [1]. The target compound's para-only methoxy substitution avoids this steric penalty, making it the preferred scaffold for programs requiring an unobstructed C-6 aryl group.

Steric effects Conformational analysis Target selectivity

PubChem Bioactivity Record vs. 6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole (CAS 2507-80-4): Steroidogenic Factor-1 (SF-1) Screening Hit

A close analog lacking the C-2 carboxylic acid and C-3/C-5 methyl groups—6-(4-methoxyphenyl)imidazo[2,1-b]thiazole (CAS 2507-80-4, PubChem CID 369507)—was identified as an active hit in a PubChem HTS campaign against Steroidogenic Factor-1 (SF-1), with an EC₅₀ of 380 nM [1]. No bioactivity data are available in PubChem for the target compound itself. However, the additional carboxylic acid and dual methylation of the target compound are predicted to alter both binding affinity and selectivity relative to this screening hit [2]. The target compound therefore represents a structurally elaborated analog suitable for hit-to-lead optimization of the 4-methoxyphenyl-imidazo[2,1-b]thiazole chemotype.

Nuclear receptor Endocrine disruption High-throughput screening

Recommended Application Scenarios for 6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid Based on Verified Evidence


Kinase Inhibitor Hit Finding Requiring C-2 Carboxylic Acid Hinge-Binder Chemotype

In kinase drug discovery programs that have validated the 6-aryl imidazo[2,1-b]thiazole-2-carboxylic acid scaffold as a hinge-binding motif—such as JNK3, PI4KIIIβ, or B-Raf V600E inhibitor projects—the target compound provides the 4-methoxyphenyl and 3,5-dimethyl substitution pattern distinct from all literature-reported kinase actives [1]. Its C-2 acid placement is structurally pre-validated for hinge engagement in the imidazo[2,1-b]thiazole chemotype, whereas the C-3 acid regioisomer CAS 393107-94-3 is inactive [1]. This makes it suitable for broadening kinase selectivity panels or exploring novel IP space around the C-3/C-5 dimethyl substitution.

Structure–Activity Relationship Expansion of the SF-1 Nuclear Receptor Chemotype

Given that a structurally simpler des-methyl, des-carboxy analog (CAS 2507-80-4) demonstrated SF-1 agonism with EC₅₀ = 380 nM in a PubChem HTS campaign [2], the target compound serves as a logical next-generation probe for SF-1 medicinal chemistry. The C-2 carboxylic acid enables amide or ester prodrug strategies, while the C-3 and C-5 methyl groups provide unexplored vectors for modulating nuclear receptor selectivity [2].

Anti-inflammatory Agent Design Leveraging COX-2 SAR from 5,6-Diarylimidazo[2,1-b]thiazoles

The target compound's para-methoxy, ortho-unsubstituted C-6 phenyl ring aligns with the SAR established for COX-2-selective 5,6-diarylimidazo[2,1-b]thiazoles, where para-substitution enhanced potency and ortho-substitution caused 5–20× potency loss [3]. The free C-2 carboxylic acid can be converted to ester prodrugs or amide derivatives, enabling systematic exploration of the C-2 vector in the COX-2 pharmacophore model [3].

Antifolate Scaffold Development with Dual Methyl Substitution

In DHFR-targeted anticancer or antimicrobial programs, the 3-methyl-imidazo[2,1-b]thiazole scaffold has demonstrated potent DHFR inhibition with IC₅₀ values ranging from 0.08 to 6.52 μM depending on C-6 aryl substitution [4]. The target compound's additional C-5 methylation is unique among reported DHFR-active imidazo[2,1-b]thiazoles and may confer improved metabolic stability or altered folate transporter recognition [4]. It is recommended as a late-stage diversification building block for antifolate SAR libraries.

Quote Request

Request a Quote for 6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.